RS 8359

MAO-A Inhibitor RIMA Selectivity Ratio

RS 8359 is a cyclopentapyrimidine RIMA with a 2200:1 MAO-A:B selectivity ratio and full reversibility, offering transient monoamine elevation without long-term enzyme inactivation. Its species-dependent chiral inversion (0.8%–45.8%) makes it a benchmark probe for aldehyde oxidase/CYP metabolism studies. Choose this compound for acute rodent behavioral assays, IVIVE model validation, and tyramine interaction reference testing where irreversible or non-selective MAOIs introduce confounds.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 119670-32-5
Cat. No. B7855719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 8359
CAS119670-32-5
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N
InChIInChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)
InChIKeyYKTSVZRWKHWINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RS 8359 (CAS 119670-32-5): Selective and Reversible MAO-A Inhibitor for Antidepressant R&D


RS 8359 (CAS 119670-32-5) is a cyclopentapyrimidine derivative that functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) [1]. As a Reversible Inhibitor of Monoamine Oxidase A (RIMA), its mechanism allows for competitive and transient enzyme inhibition, distinguishing it fundamentally from irreversible, non-selective MAO inhibitors (MAOIs) [2]. This structural and mechanistic profile is associated with a reduced risk of the 'cheese effect' (tyramine-induced hypertensive crisis) [3].

RS 8359 (CAS 119670-32-5) in Antidepressant Research: Why In-Class MAO Inhibitors Are Not Interchangeable


While several compounds are classified as MAO inhibitors, their utility and safety in research and therapeutic development diverge sharply based on key parameters: isoform selectivity (MAO-A vs. MAO-B), reversibility of binding, and chiral pharmacokinetics. Simple substitution with a non-selective or irreversible MAOI introduces confounds from peripheral MAO-B inhibition and prolonged enzyme recovery times [1]. Even within the RIMA subclass, analogs like moclobemide exhibit different selectivity ratios, metabolic profiles, and in vivo half-lives that alter experimental outcomes [2]. RS 8359's specific combination of a 2200:1 A:B selectivity, full reversibility, and a unique species-dependent chiral inversion profile creates a distinct experimental toolset that cannot be replicated by broader-spectrum or irreversible inhibitors [3].

RS 8359 (CAS 119670-32-5) Evidence-Based Comparative Analysis for Procurement and Selection


RS 8359 vs. Moclobemide: Comparative Selectivity Ratio for MAO-A vs. MAO-B

RS 8359 demonstrates a selectivity ratio of approximately 2200:1 for the inhibition of MAO-A over MAO-B [1]. This high degree of specificity surpasses that of the comparator RIMA, moclobemide, which exhibits a lower, albeit still selective, ratio. This indicates a reduced probability of off-target MAO-B inhibition at pharmacologically relevant concentrations for RS 8359.

MAO-A Inhibitor RIMA Selectivity Ratio

RS 8359 vs. Safrazine: Reversible vs. Irreversible MAO Inhibition in Mouse Brain

In a direct head-to-head comparison, RS 8359 acts as a reversible inhibitor of MAO-A, while safrazine is an irreversible, non-specific MAO inhibitor [1]. Ex vivo experiments demonstrate that MAO-A inhibition by RS 8359 (30 and 100 mg/kg, p.o.) in mouse brain homogenates is independent of preincubation time, confirming its reversible nature. Conversely, the inhibitory potency of safrazine strengthens in a time-dependent manner with preincubation, a hallmark of irreversible inhibition.

Reversible MAO-A Inhibitor Irreversible MAO Inhibitor Ex Vivo

RS 8359 vs. Safrazine: Differential Impact on In Vivo Monoamine Levels in Mouse Brain

The pharmacodynamic duration of action differs significantly between RS 8359 and safrazine. In a head-to-head study in mice, oral administration of RS 8359 (3-30 mg/kg) caused a dose-dependent increase in endogenous brain monoamines that disappeared within a few hours [1]. In contrast, the increase in monoamine content induced by safrazine persisted for at least 24 hours. This difference is a direct consequence of their respective reversible and irreversible binding mechanisms.

In Vivo Neurochemistry Monoamine Levels Duration of Action

RS 8359 Enantiomers: Marked Species Differences in Chiral Inversion Rates

RS 8359 exhibits a unique, species-dependent chiral inversion. Following oral administration of the (S)-enantiomer, the extent of conversion to the (R)-enantiomer, estimated from plasma AUC ratios, varies drastically across species [1]. This complex metabolic behavior is a key differentiator from other MAOIs and even other chiral compounds, and necessitates careful consideration of enantiomeric form and species model when designing in vivo experiments.

Chiral Pharmacokinetics Enantiomer Metabolism

RS 8359 (CAS 119670-32-5): Recommended Use Cases in Preclinical Research and Drug Discovery


Modeling Reversible MAO-A Inhibition for Acute Neurochemical Studies

RS 8359 is optimally applied in rodent models where a transient and specific increase in brain monoamines (serotonin, norepinephrine) is desired without long-term enzyme inactivation. Its reversible nature, evidenced by an increase in monoamines that lasts only a few hours [1], makes it a preferred tool for studying acute behavioral responses or for use in protocols that require a washout period for within-subject designs.

Species-Specific Pharmacokinetic and Chiral Metabolism Studies

The well-characterized, species-dependent chiral inversion of RS 8359 (ranging from 0.8% in dogs to 45.8% in rats [1]) makes it a valuable probe compound for investigating the role of aldehyde oxidase and cytochrome P450 enzymes in drug metabolism. It is particularly useful for academic and industrial labs studying species differences in pharmacokinetics (PK) and for validating in vitro-to-in vivo extrapolation (IVIVE) models for chiral molecules.

Investigating the 'Cheese Effect' and Cardiovascular Safety of MAOIs

RS 8359 serves as a benchmark RIMA for studying the tyramine interaction, or 'cheese effect' [1]. Its high MAO-A selectivity and reversibility result in a minimal effect on blood pressure when co-administered with tyramine [2]. This makes it an ideal reference compound for developing and testing new MAO-A inhibitors that aim to eliminate this dangerous interaction, and for validating in vivo models of MAOI-related hypertensive crises.

Positive Control for High-Selectivity MAO-A Assays

In vitro, the 2200:1 selectivity ratio for MAO-A over MAO-B [1] positions RS 8359 as a high-specificity positive control for MAO-A activity assays and for use in combination with a MAO-B selective inhibitor (like selegiline) to deconvolute the isoform-specific contributions to substrate metabolism. Its use ensures that observed effects can be confidently attributed to MAO-A inhibition, a level of precision not achievable with less selective agents.

Technical Documentation Hub

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